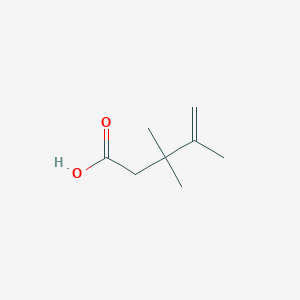![molecular formula C13H12BrNO2 B13509604 3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)
3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-bromo-3-azabicyclo[320]heptane-2,4-dione is a bicyclic compound with a unique structure that includes a bromine atom and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves the reaction of a suitable azabicycloheptane precursor with a brominating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the bromination of the azabicycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination.
Lithium Aluminum Hydride (LiAlH4): Reducing agent for reduction reactions.
Potassium Permanganate (KMnO4): Oxidizing agent for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Reduction Products: The corresponding amine is a major product of reduction reactions.
Oxidation Products: Oxidation of the benzyl group yields benzaldehyde or benzoic acid.
Applications De Recherche Scientifique
3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.2.0]heptane-2,4-dione: Lacks the benzyl and bromine substituents, making it less reactive in certain chemical reactions.
3-Benzyl-1-chloro-3-azabicyclo[3.2.0]heptane-2,4-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H12BrNO2 |
|---|---|
Poids moléculaire |
294.14 g/mol |
Nom IUPAC |
3-benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C13H12BrNO2/c14-13-7-6-10(13)11(16)15(12(13)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clé InChI |
RTRNIAZLONNXAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1C(=O)N(C2=O)CC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


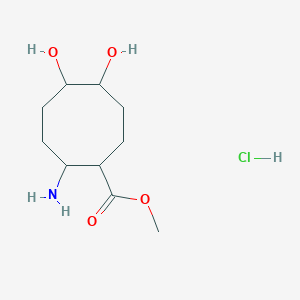

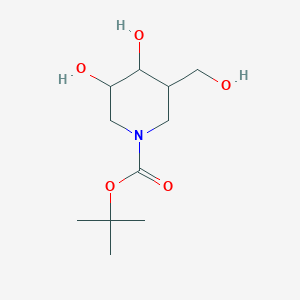

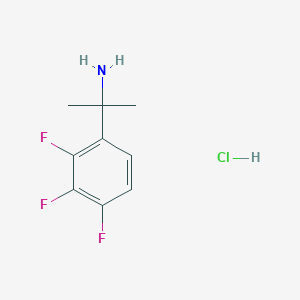
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)
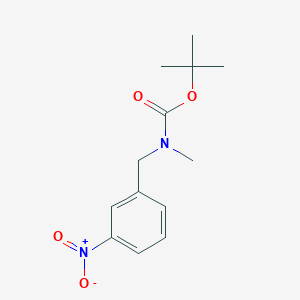
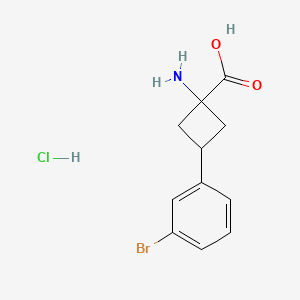
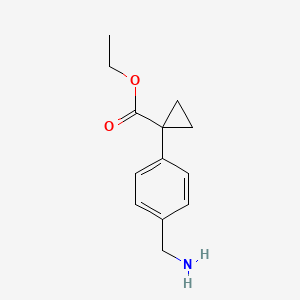
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
